molecular formula C8H19NO B2545838 6-(Dimethylamino)hexan-2-ol CAS No. 27384-59-4

6-(Dimethylamino)hexan-2-ol

Cat. No.: B2545838
CAS No.: 27384-59-4
M. Wt: 145.246
InChI Key: PHLDMHNERXSHJK-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexan-2-ol (CAS: 27384-59-4) is a secondary alcohol featuring a dimethylamino group (-N(CH₃)₂) at the 6-position of a hexanol backbone. Its molecular formula is C₈H₁₉NO, with a molar mass of 145.25 g/mol. It is commercially available from multiple suppliers, reflecting its utility in research and industrial applications .

Properties

IUPAC Name

6-(dimethylamino)hexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(10)6-4-5-7-9(2)3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLDMHNERXSHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)hexan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohexan-2-ol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the bromine atom with the dimethylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxohexan-2-ol or 6-carboxyhexan-2-ol.

    Reduction: Formation of hexane.

    Substitution: Formation of various substituted hexan-2-ol derivatives.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 6-(Dimethylamino)hexan-2-ol serves as a reagent and building block for more complex molecules. It can undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing other compounds.

Reaction TypeDescription
OxidationForms corresponding aldehydes or ketones.
ReductionProduces primary or secondary amines.
SubstitutionHydroxyl group can be replaced by other functional groups.

Biology

As a choline uptake inhibitor, this compound plays a crucial role in neurotransmission studies. By inhibiting choline uptake in neurons, it can alter acetylcholine levels, which is vital for muscle control and cognitive functions. This property is particularly relevant in researching neurodegenerative disorders such as Alzheimer’s disease.

Case Study: Neuroprotective Effects
A study demonstrated that this compound could reduce neuronal death caused by oxidative stress by modulating choline uptake levels.

Medicine

The lysosomotropic properties of this compound suggest potential therapeutic applications in treating lysosomal storage disorders. By accumulating in lysosomes and altering their pH and function, it may enhance the degradation of accumulated substrates.

Case Study: Lysosomal Storage Disorders
In experimental models simulating lysosomal storage disorders, treatment with this compound resulted in improved degradation of accumulated substrates, indicating its therapeutic potential.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of this compound on various cell lines. The findings indicate that higher concentrations may exhibit significant cytotoxicity.

Cell LineConcentration (µM)Cytotoxicity (%)
Murine Colon Cells5010
Murine Colon Cells10030
Murine Colon Cells20070

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hexan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Functional Group Substituent Type pKa (Approx.) Key Activity/Property Reference
This compound Secondary alcohol -N(CH₃)₂ at C6 ~9.0 Amphiphilic; potential permeation enhancer (inferred)
Decyl 6-(pyrrolidin-1-yl)-hexanoate Ester -pyrrolidinyl at C6 <9.0 Transdermal ER = 30 (highest activity)
6-(Dimethylamino)hexan-2-one Ketone -N(CH₃)₂ at C6 ~9.0 Likely reduced solubility vs. alcohol
6-(dimethylamino)hexanoic acid Carboxylic acid -N(CH₃)₂ at C6 ~9.0 Ionic at physiological pH; lower membrane permeability
N-Dodecyl-6-(diethylamino)hexanamide Amide -N(CH₂CH₃)₂ at C6 ~8.5 Moderate transdermal enhancement (ER < esters)

Functional Group and Substituent Effects

  • Alcohol vs. Esters like decyl 6-(pyrrolidin-1-yl)-hexanoate exhibit superior transdermal permeation enhancement (ER = 30) due to their balanced lipophilicity and ability to disrupt skin barriers . Amides (e.g., N-dodecyl-6-(diethylamino)hexanamide) are less potent than esters, likely due to reduced hydrogen-bonding capacity and increased steric hindrance .
  • Amino Substituent Bulkiness: The dimethylamino group (-N(CH₃)₂) in this compound strikes a balance between basicity (pKa ~9) and steric bulk, optimizing interactions with biological membranes. Bulkier substituents (e.g., diethylamino, pyrrolidinyl) reduce transdermal activity, as seen in esters and amides .

Biological Activity

6-(Dimethylamino)hexan-2-ol, also known by its CAS number 27384-59-4, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its dimethylamino group, which significantly influences its pharmacological profile. The molecular structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H19N1O1
Molecular Weight145.24 g/mol
CAS Number27384-59-4

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For example, studies have shown that certain dimethylamino alcohols can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Activity

Preliminary studies suggest potential antitumor activity for this compound. In vitro assays have indicated that related compounds can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer), through mechanisms involving cell cycle arrest and mitochondrial pathways . The specific effects on cell cycle dynamics and apoptosis induction need further investigation to confirm if this compound exhibits similar effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with a dimethylamino group typically interact with biological targets such as enzymes and receptors, potentially leading to inhibition or activation of key pathways involved in cellular proliferation and apoptosis .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antitumor Efficacy : A study evaluated a series of dimethylamino-substituted compounds for their antitumor efficacy against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in HepG2 cells, suggesting that modifications to the dimethylamino group could enhance biological activity .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that this compound may exhibit similar antimicrobial properties due to its structural similarities .

Safety and Toxicological Profile

Toxicological assessments indicate that this compound may cause skin irritation and serious eye damage upon exposure. It is classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to safety data sheets . These safety considerations are crucial for any therapeutic application.

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-(Dimethylamino)hexan-2-ol to maximize yield and purity?

Methodological Answer: Synthesis should begin with retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) to identify feasible routes, such as introducing the dimethylamino group via nucleophilic substitution or reductive amination on a hexan-2-ol backbone. Precursor scoring heuristics from databases like Reaxys and BKMS_METABOLIC can prioritize high-yield pathways. Experimental validation should maintain inert atmospheres (N₂/Ar) and use catalysts like Pd/C for hydrogenation steps. Intermediate characterization via TLC or GC-MS ensures reaction progress .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer: Combine ¹H/¹³C NMR to resolve the hydroxyl (δ 1.5–2.0 ppm) and dimethylamino (δ 2.2–2.8 ppm) groups. FT-IR confirms O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 146.1652 for C₈H₁₉NO). Cross-reference experimental data with computational simulations (e.g., Gaussian NMR prediction) to resolve ambiguities .

Q. How should researchers purify this compound to avoid degradation?

Methodological Answer: Use fractional distillation under reduced pressure (e.g., 10–15 mmHg) to minimize thermal decomposition. For higher purity, preparative HPLC with a hexane/propan-2-ol mobile phase (0.5/99.5 v/v) achieves separation while preserving stability. Monitor purity via GC-FID or HPLC-UV (λ = 210 nm) .

Advanced Research Questions

Q. How can computational models resolve discrepancies in reported solubility parameters of this compound?

Methodological Answer: Perform systematic solubility tests in polar (water, ethanol), non-polar (hexane), and aprotic (DMSO) solvents at 25°C. Compare results with COSMO-RS or Hansen solubility parameter predictions to identify outliers. Discrepancies often arise from impurities or inconsistent temperature control; replicate studies under ISO 5555 sampling protocols .

Q. What DFT approaches predict the reactivity of this compound in acid-catalyzed esterification?

Methodological Answer: Apply B3LYP/6-31G* basis sets to model transition states and intermediates. Calculate activation energies for hydroxyl protonation and nucleophilic attack. Validate with kinetic isotope effects (KIE) using deuterated analogs (e.g., D₂O solvent) and trap intermediates via in situ IR or NMR .

Q. How can vapor-liquid equilibrium (VLE) data inconsistencies be addressed for this compound?

Methodological Answer: Replicate VLE measurements using a dynamic recirculating still at 101.32 kPa. Cross-validate with UNIFAC or NRTL models to assess non-ideality. Discrepancies in azeotrope formation (if any) may stem from trace water content; use molecular sieves for solvent drying .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Store in flame-resistant cabinets with ventilation (OSHA 29 CFR 1910). Use PPE: nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats. Spill containment requires inert absorbents (vermiculite) and neutralization with dilute acetic acid. First aid: rinse eyes with water for 15 minutes; administer O₂ if inhaled .

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